8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by reacting 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
This could include the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives, which may exhibit enhanced biological activity.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield unsaturated pyrido[2,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: These compounds also have a fused pyrimidine ring system and are known for their anticancer properties.
Pyrido[3,4-d]pyrimidines: These compounds have a different ring fusion pattern but exhibit similar pharmacological profiles.
Uniqueness
8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methyl group at the 8-position and the dihydropyrido ring system contribute to its distinct pharmacological properties .
Properties
CAS No. |
625105-34-2 |
---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
8-methyl-6,7-dihydropyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O/c1-11-3-2-7(12)6-4-9-5-10-8(6)11/h4-5H,2-3H2,1H3 |
InChI Key |
ODZLHQQRFSXPQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C2=CN=CN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.